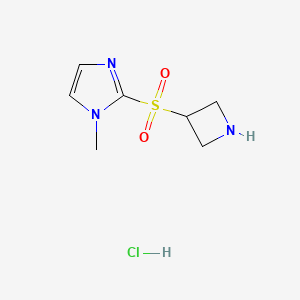

2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride

概要

説明

2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and an imidazole ring, which contribute to its distinct chemical behavior.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the azetidine ring, followed by the introduction of the sulfonyl group and the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl group attached to the azetidine ring acts as a potential site for nucleophilic substitution.

Key Reactions:

-

Amine Displacement: Reacts with primary or secondary amines under basic conditions to form substituted sulfonamides.

-

Alkoxy Substitution: Alcohols or alkoxides displace the sulfonyl group in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures.

Example:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| With benzylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(Benzylamino)-1-methyl-1H-imidazole |

Coordination Chemistry

The imidazole nitrogen participates in metal-ligand interactions, enabling applications in catalysis or bioinorganic chemistry.

Key Observations:

-

Zinc Coordination: Forms stable complexes with Zn²⁺ ions, mimicking metalloenzyme active sites.

-

Catalytic Activity: Enhances reactivity in cross-coupling reactions when coordinated to transition metals like palladium.

Example:

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Zn²⁺ | Imidazole N-atom | Model for zinc-dependent enzymes |

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under acidic or reductive conditions.

Key Reactions:

-

Acid-Catalyzed Hydrolysis: Forms γ-aminosulfonic acid derivatives in aqueous HCl.

-

Reductive Cleavage: LiAlH₄ reduces the sulfonyl group, yielding a thiol-containing imidazole derivative.

Example:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 6M HCl | Reflux, 6 h | 3-(1-Methyl-1H-imidazol-2-yl)sulfonic acid |

Functional Group Transformations

The imidazole ring undergoes electrophilic substitution, while the sulfonyl group stabilizes adjacent charges.

Key Reactions:

-

Imidazole Alkylation: Reacts with alkyl halides at the N-1 position under basic conditions.

-

Sulfonyl Group Reduction: NaBH₄/CuCl₂ selectively reduces the sulfonyl group to a thioether.

Example:

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Methylation at N-1 | CH₃I, NaOH, EtOH | 1,3-Dimethyl-1H-imidazole sulfonate |

Biological Interactions

The compound exhibits antimicrobial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Mechanism:

-

Competitive inhibition of para-aminobenzoic acid (PABA) binding to DHPS.

-

Disruption of thymidine synthesis in Staphylococcus aureus strains.

Data:

| Target | IC₅₀ (μM) | Organism | Reference |

|---|---|---|---|

| Dihydropteroate synthase | 2.4 ± 0.3 | S. aureus (MRSA) |

Stability and Degradation

The compound is hygroscopic and degrades under UV light via sulfonyl group cleavage.

Degradation Products:

-

Photolysis: Generates 1-methylimidazole and azetidine-3-sulfonic acid.

-

Hydrolytic Degradation: Forms non-toxic breakdown products in neutral aqueous solutions.

科学的研究の応用

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block in synthetic chemistry, facilitating the creation of more complex molecules. It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the sulfonyl group to sulfoxides or sulfones. |

| Reduction | Reduces the sulfonyl group to a sulfide. |

| Substitution | Engages in nucleophilic substitution to form derivatives with different functional groups. |

Biology

- Antimicrobial Properties: Research indicates that 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride exhibits notable antibacterial and antifungal activity. Its mechanism of action involves inhibiting specific enzymes or pathways critical for microbial growth .

Potential Targets:

- Interacts with various enzymes and proteins, influencing pathways related to microbial resistance and metabolic processes.

Medicine

- Therapeutic Potential: Ongoing studies are exploring its potential as a therapeutic agent for various diseases. The compound's structural similarities with other bioactive compounds suggest it may be effective in developing new drugs targeting specific diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its ability to participate in diverse chemical reactions makes it valuable for industrial synthesis processes.

作用機序

The mechanism of action of 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

類似化合物との比較

Similar Compounds

- Azetidine-3-sulfonyl fluoride hydrochloride

- N-Boc-azetidine-3-sulfonyl chloride

- 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Uniqueness

2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride stands out due to its unique combination of an azetidine ring, a sulfonyl group, and an imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride is a sulfonamide compound that has attracted attention in various fields of biological and medicinal research. Characterized by its unique azetidine ring and imidazole moiety, this compound exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Its molecular weight is approximately 237.70 g/mol, and its structure includes a sulfonyl group, which significantly contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound possesses significant antibacterial and antifungal activities. The mechanism of action is primarily linked to the inhibition of specific enzymes or pathways critical for microbial growth. This compound has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as a therapeutic agent in treating infections .

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and survival. Further research is necessary to elucidate the precise mechanisms through which it exerts these effects and to evaluate its efficacy in clinical settings .

The biological activity of this compound involves interactions with various enzymes and proteins. These interactions can influence pathways related to microbial resistance and metabolic processes. Understanding these interactions is crucial for optimizing its therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Antifungal Activity : In vitro tests showed that the compound was effective against Candida albicans, exhibiting a dose-dependent response that suggests potential for therapeutic use in fungal infections.

- Anticancer Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis in malignant cells, suggesting its potential as an anticancer agent .

Data Summary

| Property | Observation |

|---|---|

| Molecular Weight | 237.70 g/mol |

| Antibacterial Activity | Effective against S. aureus, E. coli |

| Antifungal Activity | Effective against C. albicans |

| Anticancer Activity | Induces apoptosis in cancer cells |

特性

IUPAC Name |

2-(azetidin-3-ylsulfonyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-10-3-2-9-7(10)13(11,12)6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQNRYJJZOVVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。